N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine

Catalog No.
S7200459
CAS No.
M.F
C17H23N3O
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-ami...

Product Name

N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C17H23N3O/c1-21-13-12-20-10-7-14(8-11-20)19-17-6-9-18-16-5-3-2-4-15(16)17/h2-6,9,14H,7-8,10-13H2,1H3,(H,18,19)

InChI Key

MOMNNJPNXJEARC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(CC1)NC2=CC=NC3=CC=CC=C32
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine is a molecule of great importance in scientific research. It is commonly referred to as MEQ or NMPQ and is a potent antagonist of the nicotinic acetylcholine receptor (nAChR). In this paper, we will provide an in-depth study of MEQ that covers its definition, background, properties, synthesis, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions.
N-[1-(2-methoxyethyl)piperidin-4-yl]quinolin-4-amine is an organic compound with the molecular formula C19H23N3O. It has a molecular weight of 309.41 g/mol. The structure of MEQ comprises of a piperidine ring, which is attached to a nitrogen atom on a quinoline ring, and an amine group. MEQ is a member of a class of compounds known as piperidine-based nAChR antagonists.
MEQ is a white crystalline solid with a melting point of 165-167°C. It is mostly insoluble in water but dissolves readily in organic solvents such as chloroform, methanol, and acetone. MEQ has a moderate lipophilicity with a log Pow value of 2.5.
MEQ can be synthesized using a simple six-step synthetic route starting with 2-methoxyethylamine and piperidin-4-one. The final product can then be characterized using various analytical techniques such as nuclear magnetic spectroscopy (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Various analytical methods can be used to determine the purity and identity of MEQ. These techniques include high-performance liquid chromatography (HPLC), gas chromatography (GC), thin-layer chromatography (TLC), and NMR spectroscopy.
MEQ acts as a competitive inhibitor or antagonist at the nAChR and can block the excitatory effects of acetylcholine at the receptor sites. This mechanism of action makes MEQ useful in studying the role of nAChRs in various physiological processes such as synaptic transmission, learning, and memory. MEQ has also been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease.
The toxicity of MEQ in scientific experiments is dependent on several factors such as the dose, route of administration, and duration of exposure. MEQ has been shown to have low acute toxicity in animal studies, but long-term exposure can lead to adverse effects such as organ toxicity, carcinogenicity, and mutagenicity.
In scientific research, MEQ has been used as a tool in studying the effects of nAChRs on various physiological processes. It can also be used to develop new therapeutic agents that target nAChRs for the treatment of neurological disorders.
Current research on MEQ focuses on its potential therapeutic applications in the treatment of neurological disorders and its role in modulating cholinergic signaling in the nervous system. Recent studies have also investigated the effect of MEQ on non-neuronal cells such as immune cells and cancer cells.
The potential implications of MEQ in various fields of research and industry are vast, ranging from the development of new therapeutic agents for neurological disorders to the modulation of immune responses. MEQ can also be used in the development of new insecticides and herbicides that target nAChRs.
One of the major limitations of MEQ is its selectivity for certain nAChR subtypes, which limits its applicability in studying the effects of nAChRs on different physiological processes. Future directions in MEQ research include the identification of more selective nAChR antagonists, the development of new therapeutic agents, and further studies on the potential applications of MEQ in various fields of research and industry.
In conclusion, MEQ is a potent nAChR antagonist with vast potential in scientific research and industry. Its multidimensional properties, biological effects, and toxicity make it a vital tool in understanding the role of nAChRs in various physiological processes and the development of new therapeutic agents. The further study of MEQ promises exciting future directions with vast implications in science and industry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

285.184112366 g/mol

Monoisotopic Mass

285.184112366 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

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